8-Dechloro-9-chloro Desloratadine
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Overview
Description
8-Dechloro-9-chloro Desloratadine is a chemical compound known for its role as an impurity of Desloratadine, which is an active metabolite of Loratadine. Desloratadine is widely used as an antihistamine for the treatment of allergies. The molecular formula of this compound is C₁₉H₁₉ClN₂, and it has a molecular weight of 310.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Dechloro-9-chloro Desloratadine typically involves the dechlorination of Desloratadine. One common method includes the reaction of Loratadine with neat alcohol in the presence of an inorganic base, followed by the addition of excess water to isolate Desloratadine in crystalline form . Another method involves the dealkylation of azatadine using cyanogen bromide followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, high purity, and minimal residual solvents. The use of cleanroom environments and adherence to cGMP (current Good Manufacturing Practice) standards are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Dechloro-9-chloro Desloratadine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure to yield other related compounds.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.
Major Products Formed: The major products formed from these reactions include various halogenated derivatives and other related compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
8-Dechloro-9-chloro Desloratadine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Dechloro-9-chloro Desloratadine is similar to that of Desloratadine. It functions as a selective H1-receptor antagonist, blocking the action of histamine at the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This leads to the temporary relief of allergy symptoms such as nasal congestion and watery eyes .
Comparison with Similar Compounds
Desloratadine: The parent compound, used as an antihistamine.
Loratadine: The precursor to Desloratadine, also used to treat allergies.
3-Hydroxy Desloratadine: A metabolite of Desloratadine with similar antihistamine properties.
Uniqueness: 8-Dechloro-9-chloro Desloratadine is unique due to its specific structural modifications, which make it an important impurity marker and reference standard in the synthesis and analysis of Desloratadine. Its distinct chemical properties and reactions also contribute to its significance in scientific research and industrial applications .
Properties
IUPAC Name |
14-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-6-5-13-3-4-15-2-1-9-22-19(15)18(17(13)12-16)14-7-10-21-11-8-14/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJJLWDKUCVCNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437290 |
Source
|
Record name | 8-Dechloro-9-chloro Desloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117811-13-9 |
Source
|
Record name | 8-Dechloro-9-chloro Desloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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